molecular formula C5H4F6O3 B1365995 Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate

Methyl 3,3,3-trifluoro-2-hydroxy-2-trifluoromethylpropionate

Cat. No. B1365995
M. Wt: 226.07 g/mol
InChI Key: GZNNMGJAIPPJBM-UHFFFAOYSA-N
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Patent
US07485408B2

Procedure details

With stirring, 100 g of methyl 2-hydroxy-3,3,3-trifluoro-2-trifluoromethylpropionate was added dropwise to a mixture of 25.0 g sodium boron hydride, 500 g water and 500 g diethyl ether. Stirring continued for 10 hours, after which hydrochloric acid was added to quench the reaction. The organic layer was separated, concentrated, and distilled, obtaining 83.9 g of 3,3,3-trifluoro-2-trifluoromethyl-1,2-propane diol (yield 96%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]([C:11]([F:14])([F:13])[F:12])([C:7]([F:10])([F:9])[F:8])[C:3](OC)=[O:4].B.[Na].O.Cl>C(OCC)C>[F:8][C:7]([F:9])([F:10])[C:2]([C:11]([F:12])([F:14])[F:13])([OH:1])[CH2:3][OH:4] |f:1.2,^1:15|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
OC(C(=O)OC)(C(F)(F)F)C(F)(F)F
Name
Quantity
25 g
Type
reactant
Smiles
B.[Na]
Name
Quantity
500 g
Type
reactant
Smiles
O
Name
Quantity
500 g
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
FC(C(CO)(O)C(F)(F)F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 83.9 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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